3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
CAS No.: 2097989-64-3
Cat. No.: VC3208077
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097989-64-3 |
|---|---|
| Molecular Formula | C11H14ClF2N |
| Molecular Weight | 233.68 g/mol |
| IUPAC Name | 3-[(2,5-difluorophenyl)methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H13F2N.ClH/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8;/h1-2,6,8,14H,3-5,7H2;1H |
| Standard InChI Key | XUOCTGCQWVDSSQ-UHFFFAOYSA-N |
| SMILES | C1CNCC1CC2=C(C=CC(=C2)F)F.Cl |
| Canonical SMILES | C1CNCC1CC2=C(C=CC(=C2)F)F.Cl |
Introduction
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14ClF2N and a molecular weight of 233.68 g/mol. It is a derivative of pyrrolidine, a five-membered ring compound containing nitrogen, which is commonly used in pharmaceutical and chemical research due to its versatility in forming various derivatives with diverse biological activities.
Synthesis
The synthesis of 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a suitable 2,5-difluorobenzyl halide or equivalent reagent, followed by hydrochloride salt formation. The specific synthesis route may vary depending on the availability of starting materials and the desired purity of the final product.
Biological Activities and Potential Applications
While specific biological activities of 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For instance, pyrrolidine derivatives are often explored for their neuroprotective, antimicrobial, and anticancer properties due to their ability to interact with biological targets.
Potential Therapeutic Areas
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Neuroprotection: Pyrrolidine derivatives have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
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Antimicrobial Activity: Some pyrrolidine-based compounds exhibit antimicrobial properties, which could be useful against bacterial or fungal infections.
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Cancer Research: The structural diversity of pyrrolidine derivatives makes them candidates for anticancer drug development, particularly in targeting specific cellular pathways.
Table: Potential Biological Activities
| Biological Activity | Potential Application |
|---|---|
| Neuroprotection | Neurological Disorders |
| Antimicrobial | Infections |
| Anticancer | Cancer Treatment |
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